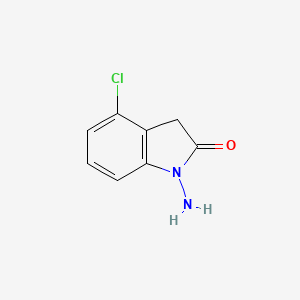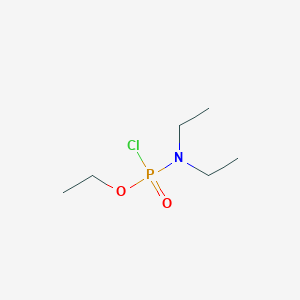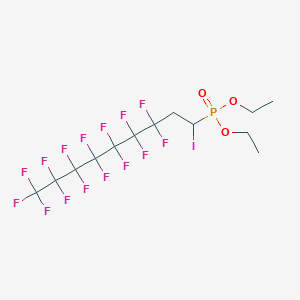![molecular formula C12H11Cl2N5 B14700550 5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-06-2](/img/structure/B14700550.png)
5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by the presence of a diazenyl group attached to a dichlorophenyl ring and a dimethylpyrimidinamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This reaction is carried out by reacting 2,3-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a diazonium salt. The reaction conditions often include an acidic medium and a controlled temperature to ensure the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
5-[(e)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine: Similar structure but with a single chlorine atom on the phenyl ring.
5-[(e)-(2,4-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: Similar structure with chlorine atoms at different positions on the phenyl ring.
Uniqueness
5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the diazenyl group also imparts distinct chromophoric properties, making it valuable in dye and pigment production .
Propiedades
Número CAS |
24749-06-2 |
|---|---|
Fórmula molecular |
C12H11Cl2N5 |
Peso molecular |
296.15 g/mol |
Nombre IUPAC |
5-[(2,3-dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11Cl2N5/c1-6-11(7(2)17-12(15)16-6)19-18-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H2,15,16,17) |
Clave InChI |
UYZIYQUWJJQMMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


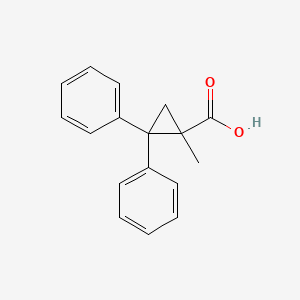
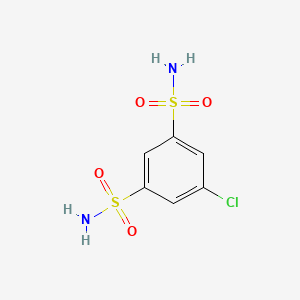
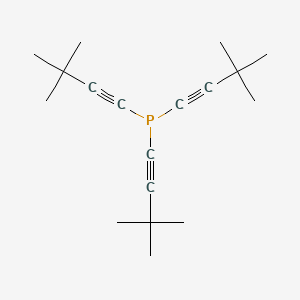


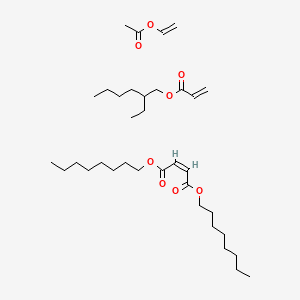
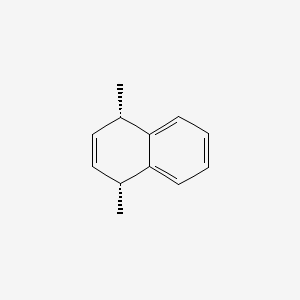
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)

![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
